Mal-amido-(CH2COOH)2
Overview
Description
Mechanism of Action
Target of Action
Mal-amido-(CH2COOH)2, also known as compound 7a, is primarily used in the synthesis of hydrophilic Antibody-Drug Conjugate (ADC) linkers . The primary target of this compound is the monoclonal antibody to which it is conjugated .
Mode of Action
The compound acts as an intermediate linker in the synthesis process of ADCs . It contains a maleimidoethyl group, which allows it to bind to the monoclonal antibody . This binding enables the delivery of the drug to the specific cells targeted by the antibody .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of adcs . These conjugates are designed to target specific cells, thereby affecting the biochemical pathways within those cells.
Pharmacokinetics
As an adc linker, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the properties of the antibody to which it is attached .
Result of Action
The primary result of the action of this compound is the formation of an ADC . The compound serves as a linker, attaching a drug to a specific antibody . This allows the drug to be delivered directly to the cells targeted by the antibody, enhancing the efficacy of the drug and reducing side effects .
Action Environment
The action environment of this compound is primarily within the laboratory setting, where it is used in the synthesis of ADCs . The stability and efficacy of the compound as a linker would be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Mal-amido-(CH2COOH)2 is involved in biochemical reactions as an intermediate for linker synthesis. It interacts with various enzymes, proteins, and other biomolecules during the formation of ADCs. For instance, it is used to conjugate bivalent doxorubicin-dipeptides to monoclonal antibodies such as BR96 . The dipeptides are cleaved by lysosomal proteases following internalization of the resulting immunoconjugates, leading to the release of the cytotoxic drug within the target cells . This interaction highlights the compound’s role in enhancing the specificity and efficacy of cancer treatments.
Cellular Effects
This compound influences various types of cells and cellular processes, particularly in the context of targeted cancer therapy. By facilitating the delivery of cytotoxic drugs to cancer cells, it impacts cell signaling pathways, gene expression, and cellular metabolism. The internalization of ADCs containing this compound leads to the cleavage of the linker by lysosomal proteases, resulting in the release of the drug and subsequent cell death . This targeted approach minimizes damage to healthy cells and reduces side effects associated with conventional chemotherapy.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in ADCs. The compound forms stable covalent bonds with both the antibody and the cytotoxic drug, ensuring efficient drug delivery to target cells. Upon internalization, the linker is cleaved by lysosomal proteases, releasing the active drug within the cancer cells . This process involves specific binding interactions with biomolecules, enzyme activation, and changes in gene expression that ultimately lead to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable at -20°C for up to three years in powder form and for shorter periods in solution . Long-term studies have shown that the stability of the linker is crucial for maintaining the efficacy of ADCs in vitro and in vivo. Degradation of the linker can lead to premature release of the cytotoxic drug, reducing the therapeutic potential of the ADC.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may not be sufficient to achieve therapeutic efficacy, while high doses can lead to toxic or adverse effects . It is essential to optimize the dosage to balance efficacy and safety, ensuring that the ADCs deliver the cytotoxic drug specifically to cancer cells without causing significant harm to healthy tissues.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of ADCs. The compound interacts with enzymes such as lysosomal proteases, which cleave the linker to release the cytotoxic drug within target cells . These interactions affect metabolic flux and metabolite levels, influencing the overall efficacy of the ADCs in cancer treatment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed as part of the ADCs. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . This targeted distribution ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing off-target effects and enhancing therapeutic outcomes.
Subcellular Localization
This compound exhibits specific subcellular localization as part of the ADCs. The compound is directed to lysosomes, where it is cleaved by lysosomal proteases to release the cytotoxic drug . This localization is crucial for the activity and function of the ADCs, as it ensures that the drug is released within the target cells, leading to effective cancer cell killing.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-(CH2COOH)2 is synthesized through a series of chemical reactions involving maleimide and ethylamide intermediates . The synthetic route typically involves the reaction of maleimide with ethylamine under controlled conditions to form the maleimidoethyl intermediate. This intermediate is then further reacted with other reagents to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the desired product quality. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-(CH2COOH)2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amide and carboxyl groups.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles used in reactions with this compound include amines and thiols.
Oxidizing and Reducing Agents: Hydrogen peroxide and sodium borohydride are examples of oxidizing and reducing agents that can be used with this compound.
Major Products Formed
The major products formed from reactions involving this compound include various substituted amides and carboxyl derivatives, which are used in further chemical synthesis and applications .
Scientific Research Applications
Mal-amido-(CH2COOH)2 has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Mal-amido-(CH2COOH)2: A maleimidoethyl-containing intermediate for hydrophilic ADC linkers.
Maleimide: A simpler compound used in various chemical reactions and as a precursor for more complex molecules.
Ethylamide: Another intermediate used in the synthesis of various compounds, including this compound.
Uniqueness
This compound is unique due to its specific structure and role in the synthesis of hydrophilic ADC linkers. Its ability to facilitate the conjugation of therapeutic agents to monoclonal antibodies makes it a valuable compound in targeted drug delivery and cancer treatment .
Properties
IUPAC Name |
2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7/c14-7(12(5-10(17)18)6-11(19)20)3-4-13-8(15)1-2-9(13)16/h1-2H,3-6H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKBLBPWMDGTDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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